(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antitumor and Antimicrobial Activities
Research on enaminones, structurally related to the specified compound, highlights their utility as precursors for the synthesis of substituted pyrazoles with significant antitumor and antimicrobial effects. These compounds have shown inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in cancer treatment (S. Riyadh, 2011). This indicates a promising pathway for developing new therapeutic agents leveraging the unique chemical framework of such enaminones.
Advanced Material Development
The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, and their applications in creating materials with excellent thermal stability and solubility profiles, have been explored. These materials exhibit high glass transition temperatures and are capable of forming transparent, flexible, and tough films, suggesting their potential use in various industrial applications (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Antiviral Applications
One study described the identification of a compound structurally similar to the one , which was found to inhibit Zika virus replication. This inhibition occurs through the prevention of NS4A-mediated formation of the virus's replication compartments, underscoring the potential for developing antiviral treatments based on such chemical frameworks (L. Riva et al., 2021).
Electrochromic and Electrofluorescent Properties
Research on polyamides incorporating bis(diphenylamino)-fluorene units has unveiled materials with dual-switching electrochromic and electrofluorescent properties. These materials demonstrate excellent solubility, thermal stability, and reversible color change capabilities, offering avenues for the development of smart windows, displays, and other advanced optical devices (Ningwei Sun et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
(Z)-3-[3-(4-butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F2N4O2/c1-2-3-15-37-27-14-9-20(17-26(27)31)28-22(19-35(34-28)25-7-5-4-6-8-25)16-21(18-32)29(36)33-24-12-10-23(30)11-13-24/h4-14,16-17,19H,2-3,15H2,1H3,(H,33,36)/b21-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKTXHWATVDHEI-PGMHBOJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.